(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid
CAS No.: 59128-16-4
Cat. No.: VC16257486
Molecular Formula: C9H6Br2N2O2
Molecular Weight: 333.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59128-16-4 |
|---|---|
| Molecular Formula | C9H6Br2N2O2 |
| Molecular Weight | 333.96 g/mol |
| IUPAC Name | 2-(6,8-dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C9H6Br2N2O2/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5/h1,3-4H,2H2,(H,14,15) |
| Standard InChI Key | NBIKVFATUJTDBM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NC(=CN2C=C1Br)CC(=O)O)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. Bromine atoms occupy the 6- and 8-positions of the imidazo[1,2-a]pyridine scaffold, while a carboxylic acid group is attached at the 2-position via an acetic acid linker. This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and interaction with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 59128-16-4 |
| IUPAC Name | 2-(6,8-dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 333.96 g/mol |
| Canonical SMILES | C1=C(C2=NC(=CN2C=C1Br)CC(=O)O)Br |
| XLogP3 | 2.1 (estimated) |
The presence of bromine enhances lipophilicity, while the carboxylic acid group improves aqueous solubility, creating a balance critical for pharmacokinetic optimization .
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational models predict key features:
-
UV-Vis Absorption: Maxima near 280–320 nm due to π→π* transitions in the conjugated heteroaromatic system.
-
Tautomerism: The imidazo[1,2-a]pyridine core may exhibit prototropic tautomerism, influencing reactivity in acidic or basic conditions.
Synthesis and Chemical Reactivity
Synthetic Pathways
-
Gould-Jacobs Reaction: Cyclocondensation of 2-aminopyridines with α-haloketones.
-
Bromination Strategies: Electrophilic aromatic bromination using reagents like or .
-
Side-Chain Functionalization: Introduction of the acetic acid group via alkylation or hydrolysis of ester precursors .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Imidazo[1,2-a]pyridine formation | 2-aminopyridine, bromoacetophenone, 120°C |
| 2 | Dibromination | , , 0°C |
| 3 | Acetic acid incorporation | Ethyl bromoacetate, K₂CO₃, DMF |
Challenges include regioselective bromination and avoiding over-halogenation, necessitating precise stoichiometric control.
Reactivity Profile
The compound’s reactivity is dominated by:
-
Nucleophilic Aromatic Substitution: Bromine atoms at positions 6 and 8 are susceptible to displacement by amines or alkoxides.
-
Carboxylic Acid Derivatives: The -COOH group can form esters, amides, or salts, expanding derivatization potential.
-
Metal-Catalyzed Couplings: Potential for Suzuki-Miyaura cross-coupling using the bromine sites.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Estimated at 0.1–1 mg/mL (pH 7.4), enhanced under alkaline conditions due to deprotonation of the carboxylic acid.
-
Thermal Stability: Decomposition observed above 200°C, with the bromine substituents contributing to lower thermal resilience compared to non-halogenated analogs .
Crystallographic Data
Single-crystal X-ray diffraction data is unavailable, but molecular docking studies suggest a planar heteroaromatic system with dihedral angles <10° between the imidazole and pyridine rings, promoting π-stacking interactions.
Biological Interactions and Applications
Supplier Specifications and Industrial Use
Commercial suppliers provide the compound as a white powder (99% purity) for research applications, particularly in:
-
Pharmaceutical Intermediates: Serving as a precursor in kinase inhibitor synthesis.
-
Chemical Probes: Investigating bromine’s role in modulating bioactivity .
Table 3: Supplier Overview
| Supplier | Purity | Packaging | Application |
|---|---|---|---|
| Dayang Chem (Hangzhou) | 98% | 1 kg | Synthesis intermediates |
| Henan New Blue Chemical | 99% | 25 kg/drum | API development |
Future Research Directions
-
Synthetic Optimization: Developing regioselective bromination protocols.
-
Biological Screening: Assessing kinase inhibition and cytotoxicity profiles.
-
Formulation Studies: Enhancing bioavailability through salt or prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume